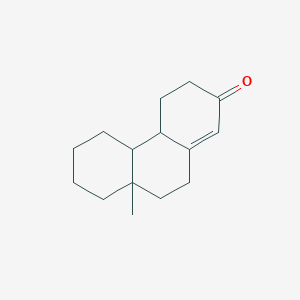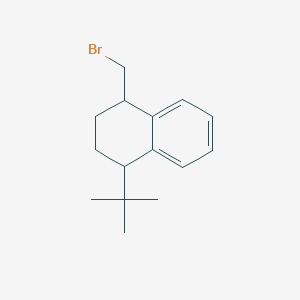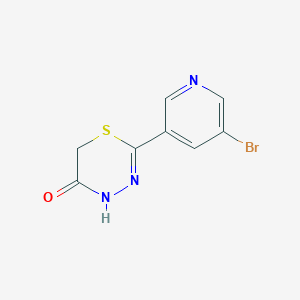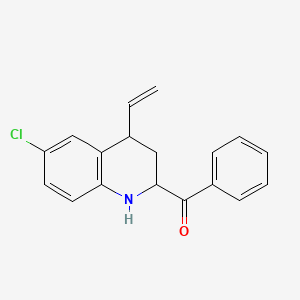
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple fused rings and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Functional Group Transformations: Introduction of the ketone group through oxidation reactions.
Methylation: Addition of the methyl group at the 8a position using methylating agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic properties.
Industry: Use in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon.
Cholestane: A saturated polycyclic compound with a similar ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
Uniqueness
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is unique due to its specific methylation pattern and the presence of a ketone functional group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
90036-89-8 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
8a-methyl-3,4,4a,4b,5,6,7,8,9,10-decahydrophenanthren-2-one |
InChI |
InChI=1S/C15H22O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h10,13-14H,2-9H2,1H3 |
Clé InChI |
NDVXMUYYZZURPH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1C3CCC(=O)C=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)



![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)

![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)


![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)
